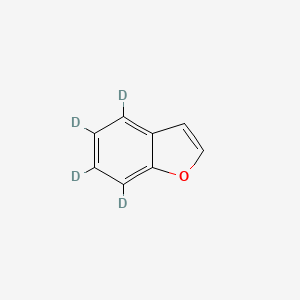

4,5,6,7-Tetradeuterio-1-benzofuran

Descripción general

Descripción

4,5,6,7-Tetradeuterio-1-benzofuran (TDBF) is an organic compound that has been studied for its potential applications in scientific research. It is a type of benzofuran that is composed of four deuterium atoms, making it an isotopically labeled compound. TDBF is used in a variety of research applications, such as drug metabolism studies, pharmacokinetic investigations, and as a reference material for nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

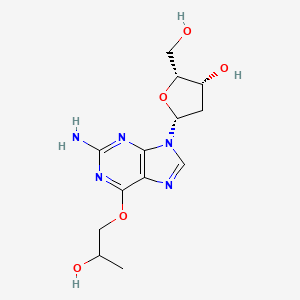

Los derivados de benzofurano, incluido el 4,5,6,7-Tetradeuterio-1-benzofuran, han mostrado una actividad anticancerígena potencial {svg_1}. Han demostrado una amplia gama de actividades biológicas y farmacológicas, incluidas propiedades anticancerígenas {svg_2}. Por ejemplo, los derivados de benzofurano-cumarina han mostrado propiedades proapoptóticas en las células cancerosas {svg_3}.

Propiedades antitumorales

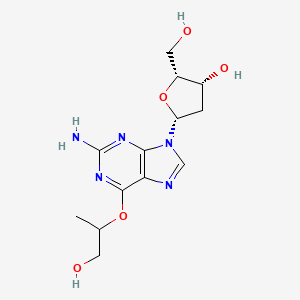

Se ha descubierto que los compuestos de benzofurano poseen fuertes propiedades antitumorales {svg_4}. Se han utilizado en la síntesis de nuevos derivados que se pueden aplicar a una variedad de trastornos {svg_5}.

Actividad antibacteriana

Los compuestos de benzofurano, incluido el this compound, han mostrado fuertes actividades antibacterianas {svg_6}. Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos {svg_7}.

Propiedades antioxidantes

Los derivados de benzofurano han demostrado propiedades antioxidantes {svg_8}. Esto sugiere su posible uso en el tratamiento de enfermedades causadas por estrés oxidativo {svg_9}.

Actividad antiviral

Los compuestos de benzofurano han mostrado actividades antivirales {svg_10}. Por ejemplo, un nuevo compuesto macrocíclico de benzofurano ha mostrado actividad antiviral contra la hepatitis C {svg_11}.

Desarrollo de fármacos

Los compuestos de benzofurano se consideran posibles compuestos de partida naturales para fármacos {svg_12}. Se han utilizado en el desarrollo de nuevos compuestos de andamiaje utilizados como agentes anticancerígenos {svg_13}.

Síntesis de derivados complejos de benzofurano

Los compuestos de benzofurano se han utilizado en la síntesis de derivados complejos de benzofurano {svg_14}. Estos derivados se han sintetizado utilizando cascadas únicas de ciclización por radicales libres {svg_15}.

Construcción de anillos de benzofurano

Los compuestos de benzofurano se han utilizado en la construcción de anillos de benzofurano {svg_16}. Esto se ha logrado mediante el efecto túnel cuántico de protones, lo que da como resultado menos reacciones secundarias y un alto rendimiento {svg_17}.

Direcciones Futuras

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mecanismo De Acción

Target of Action

4,5,6,7-Tetradeuterio-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran compounds have demonstrated anti-hepatitis C virus activity and anti-cancer properties .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Análisis Bioquímico

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .

Cellular Effects

Other benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

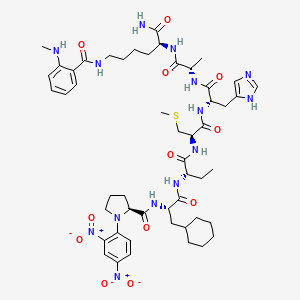

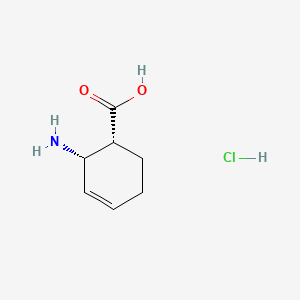

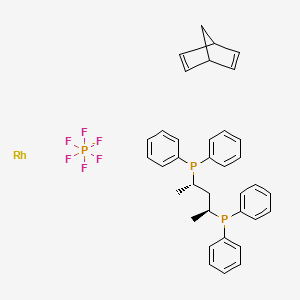

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 2-(1,2-dihydroxyethyl)-, methyl ester, [1alpha,2beta(S*)]-](/img/no-structure.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)